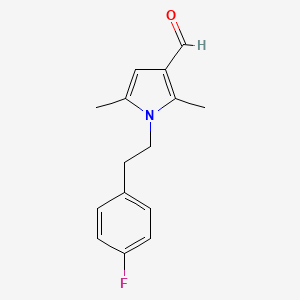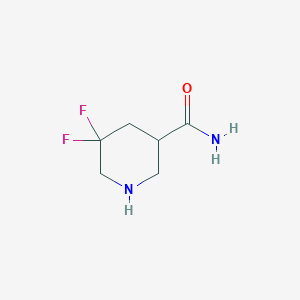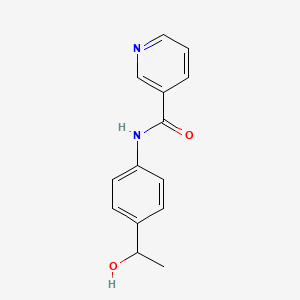
N-(4-(1-Hydroxyethyl)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1-Hydroxyethyl)phenyl)nicotinamide is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol This compound is characterized by the presence of a nicotinamide moiety linked to a phenyl ring substituted with a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-Hydroxyethyl)phenyl)nicotinamide typically involves the reaction of 4-(1-Hydroxyethyl)aniline with nicotinoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(1-Hydroxyethyl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-(4-(1-Oxoethyl)phenyl)nicotinamide.
Reduction: Formation of N-(4-(1-Aminoethyl)phenyl)nicotinamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-(1-Hydroxyethyl)phenyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(4-(1-Hydroxyethyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. Additionally, the compound can interact with cellular receptors, modulating their signaling pathways and affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(1-Hydroxyethyl)phenyl)acetamide
- N-(4-(1-Hydroxyethyl)phenyl)benzamide
- N-(4-(1-Hydroxyethyl)phenyl)pyridine-3-carboxamide
Uniqueness
N-(4-(1-Hydroxyethyl)phenyl)nicotinamide is unique due to its specific structure, which combines the nicotinamide moiety with a hydroxyethyl-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
N-[4-(1-hydroxyethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)11-4-6-13(7-5-11)16-14(18)12-3-2-8-15-9-12/h2-10,17H,1H3,(H,16,18) |
InChI-Schlüssel |
KLMSOHCDOJDYCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


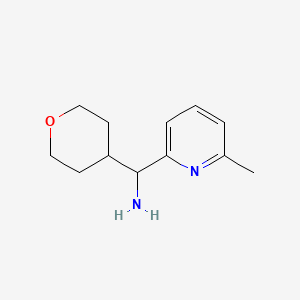
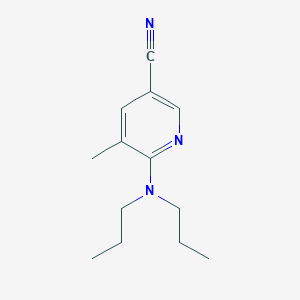
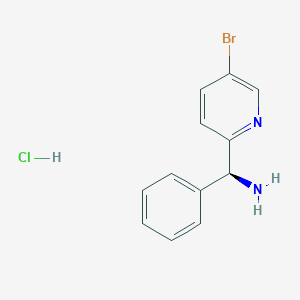
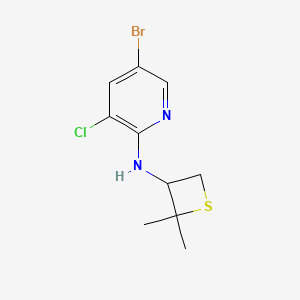

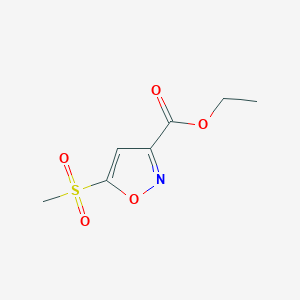
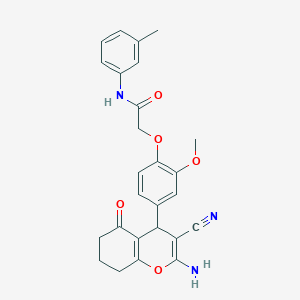
![4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15228151.png)
![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)
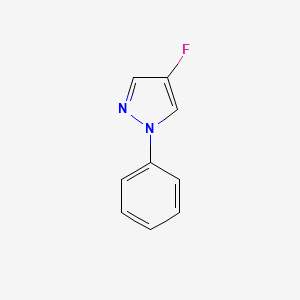
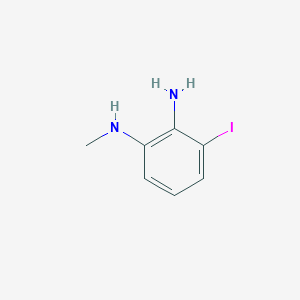
![2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
